methyl (2R)-2-isothiocyanato-3-phenylpropanoate
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Overview
Description
Methyl (2R)-2-isothiocyanato-3-phenylpropanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-isothiocyanato-3-phenylpropanoate typically involves the reaction of methyl (2R)-2-amino-3-phenylpropanoate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process involves:
- Dissolving methyl (2R)-2-amino-3-phenylpropanoate in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
- Stirring the reaction mixture for several hours to complete the reaction.
- Purifying the product through column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-isothiocyanato-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl (2R)-2-isothiocyanato-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent due to its ability to modify biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl (2R)-2-isothiocyanato-3-phenylpropanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino acid residues such as lysine, cysteine, and histidine. The pathways involved in its biological activity may include the inhibition of enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylisothiocyanate: Similar in structure but lacks the chiral center and ester group.
Methyl (2R)-2-isothiocyanato-3-methylpropanoate: Similar but with a methyl group instead of a phenyl group.
Ethyl (2R)-2-isothiocyanato-3-phenylpropanoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2R)-2-isothiocyanato-3-phenylpropanoate is unique due to its combination of a chiral center, an isothiocyanate group, and a phenyl group. This combination imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (2R)-2-isothiocyanato-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAZBEQOUOVUEY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68521-58-4 |
Source
|
Record name | 68521-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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